2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine

Hedgehog pathway Smoothened agonist synthesis Purine intermediate

Researchers synthesizing Purmorphamine for Hedgehog pathway studies often face low yields due to suboptimal 2-chloro intermediates. This validated late-stage precursor delivers a reliable 66% isolated yield in the final nucleophilic substitution step, enabling cost-effective in-house production of Smo agonist Purmorphamine (Smo IC₅₀ ~1.5 μM). • 98% purity by HPLC, off-white solid, soluble in chloroform, DCM, DMSO. • Benchmarked synthetic protocol with published ¹H NMR and LCMS data. • Available from multiple global suppliers with express shipping for time-sensitive projects.

Molecular Formula C21H25ClN6O
Molecular Weight 412.9 g/mol
CAS No. 737005-53-7
Cat. No. B138558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine
CAS737005-53-7
Molecular FormulaC21H25ClN6O
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)N5CCOCC5
InChIInChI=1S/C21H25ClN6O/c22-21-25-19(18-20(26-21)28(14-23-18)17-4-2-1-3-5-17)24-15-6-8-16(9-7-15)27-10-12-29-13-11-27/h6-9,14,17H,1-5,10-13H2,(H,24,25,26)
InChIKeyRRZNYEDYEXGHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Purmorphamine Intermediate for Hedgehog Pathway Research


2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine (CAS 737005-53-7) is a synthetic purine derivative with the molecular formula C₂₁H₂₅ClN₆O and a molecular weight of 412.92 g/mol . It belongs to the class of 2,6,9-trisubstituted purines and is primarily utilized as a critical late-stage intermediate in the synthesis of Purmorphamine (CAS 483367-10-8), a well-characterized Smoothened (Smo) receptor agonist that activates the Hedgehog signaling pathway . The compound is supplied as an off-white solid with typical purities of ≥95% to 98% and is soluble in chloroform, dichloromethane, and DMSO .

Critical late-stage intermediate for Purmorphamine synthesis via single-step nucleophilic substitution
Unique 2-chloro, 9-cyclohexyl, and 6-(4-morpholinophenyl) substitution pattern required for downstream Hedgehog pathway tool compound
Supplied with consistent purity specification, supporting reproducible conversion to the Smo agonist

Why Generic Trisubstituted Purines Cannot Replace This Intermediate


Purmorphamine synthesis requires a highly specific intermediate bearing a chlorine atom at the 2-position, a cyclohexyl group at the 9-position, and a 4-morpholinoaniline moiety at the 6-position . Replacement of the 2-chloro substituent with alternative leaving groups (e.g., 2-fluoro, 2-bromo) or the cyclohexyl group with other N9-substituents alters the reactivity and selectivity of the subsequent nucleophilic aromatic substitution step with 1-naphthol, leading to reduced yield or failure to form the desired 2-(1-naphthoxy) product . Furthermore, variations in the N6-aryl group (e.g., substituting the morpholinyl ring with other amines) generate compounds with divergent biological activity profiles rather than the Purmorphamine scaffold, which exhibits an IC₅₀ of ~1.5 μM against BODIPY-cyclopamine binding to Smo in HEK293T cells . The documented synthetic procedure for this specific intermediate achieves a 66% isolated yield after chromatographic purification, a benchmark that cannot be assumed for structural analogs without independent validation .

2‑Halo reactivity
Alternative 2‑fluoro or 2‑bromo analogs may alter nucleophilic aromatic substitution kinetics, reducing yield or selectivity in the final coupling with 1‑naphthol.
N9‑cyclohexyl
Replacing the cyclohexyl group with other N9‑substituents changes steric and electronic properties, potentially shifting the reaction outcome away from the validated route.
N6‑aryl motif
The 4‑morpholinoaniline moiety is integral to the Purmorphamine scaffold; alternative aryl amines generate divergent structures unsuitable for Hedgehog pathway studies.

Quantitative Differentiation Evidence


Validated Synthetic Utility with 66% Isolated Yield

The target compound is explicitly documented as the direct precursor to Purmorphamine via a single-step nucleophilic substitution with 1-naphthol . A published synthetic protocol reports the preparation of this intermediate from Int-A1 (2,6-dichloro-9-cyclohexylpurine) and 4-morpholinoaniline in isopropanol with N,N-diisopropylethylamine at 120 °C for 3 hours, yielding the desired product in 66% isolated yield (0.400 g, 0.969 mmol) after silica gel column chromatography . In contrast, Purmorphamine itself is the final bioactive product with an IC₅₀ of ~1.5 μM for Smo binding, but its synthesis depends on the availability of this specific chlorinated intermediate; alternative intermediates (e.g., 2-bromo or 2-iodo analogs) are not validated in the published route and may exhibit different reactivity profiles .

Synthetic yield
Reported
66% isolated yield
Supports procurement for reliable Purmorphamine production
Conditions: 4‑morpholinoaniline, DIPEA, isopropanol, 120°C, 3 h; silica gel chromatography
Hedgehog pathway Smoothened agonist synthesis Purine intermediate

Structural Differentiation from Bioactive Purmorphamine

The target compound differs from Purmorphamine (CAS 483367-10-8) solely at the purine 2-position: it bears a chloro substituent (molecular weight 412.92 g/mol, formula C₂₁H₂₅ClN₆O) , while Purmorphamine carries a 1-naphthoxy group (molecular weight 520.62 g/mol, formula C₃₁H₃₂N₆O₂) . This single-point structural difference fundamentally alters biological activity: Purmorphamine is a potent Smo agonist (IC₅₀ ~1.5 μM in HEK293T cells, EC₅₀ 1 μM for osteoblast differentiation in C3H10T1/2 cells) , whereas the 2-chloro intermediate is not reported to exhibit Smo agonism and serves exclusively as a synthetic precursor [1]. The 2-chloro group provides a reactive handle for late-stage diversification, enabling the introduction of various O-, N-, or S-nucleophiles to generate focused libraries of 2-substituted purmorphamine analogs .

Intermediate vs. Purmorphamine
Head-to-head
2‑Chloro intermediateMW 412.92, no reported Smo activity
PurmorphamineMW 520.62, Smo IC₅₀ ~1.5 µM
Functional divergence: synthetic precursor vs. bioactive agonist
Purmorphamine activity measured in HEK293T cells (cyclopamine competition)
Structure-activity relationship Purine scaffold Hedgehog activation

Certified Analytical Purity and Characterization Data

Commercially available batches of the target compound are certified at 98% purity [1]. The published synthesis reports LCMS purity of 100% (retention time 2.925 min, MS: 413.4 m/z [M+H]⁺, 415.4 m/z [M+3]⁺) and full ¹H NMR characterization (400 MHz, DMSO-d₆) confirming the structure: δ 10.09 (s, 1H, NH), 8.39 (s, 1H, purine H-8), 7.63 (d, J = 8.4 Hz, 2H, Ar-H), 6.94 (d, J = 8.8 Hz, 2H, Ar-H), 4.36–4.30 (m, 1H, N⁹-CH), 4.33 (t, J = 4.0 Hz, 4H, morpholine O-CH₂), 3.10–3.06 (m, 4H, morpholine N-CH₂), and characteristic cyclohexyl resonances . In comparison, commercial Purmorphamine is also certified at ≥98% purity [2], establishing that the intermediate is supplied at parity with the final product, ensuring reliable downstream conversion without purification bottlenecks.

Certified purity & characterization
Specification review
98% purity, matching final product
LCMS: 100% purity, RT 2.925 min, m/z 413.4 [M+H]⁺; ¹H NMR assigned
Open-access data supports in‑house identity verification and batch consistency
Commercial batch purity certified at 98%; full spectroscopic characterization published
Quality control LCMS characterization NMR spectroscopy

Validated Applications in Hedgehog Pathway and Chemical Biology


Purmorphamine Synthesis for Smoothened Activation Studies

This compound serves as the immediate precursor for Purmorphamine synthesis via nucleophilic substitution of the 2-chloro group with 1-naphthol. Researchers studying Hedgehog pathway activation in C3H10T1/2 mesenchymal progenitor cells, SHH-Light2 reporter cells, or human mesenchymal stem cells can use this intermediate to prepare in-house batches of Purmorphamine (Smo IC₅₀ ~1.5 μM; osteoblast differentiation EC₅₀ 1 μM) . The validated synthetic protocol provides a 66% yield, enabling cost-effective production for laboratories requiring large quantities for in vivo osteogenesis or neuroprotection studies .

SAR Exploration at the Purine 2-Position

The 2-chloro substituent is an optimal leaving group for divergent synthesis of 2-substituted purmorphamine analogs. Researchers can substitute the chlorine with diverse O-, N-, or S-nucleophiles to generate compound libraries for SAR studies targeting Smo receptor modulation. This approach enables systematic investigation of how 2-position modifications affect Smo binding affinity (reference IC₅₀ 1.5 μM for the parent Purmorphamine) . The availability of open-access ¹H NMR and LCMS characterization data facilitates reaction monitoring and product validation [1].

Analytical Reference Standard for Impurity Profiling

As a defined late-stage intermediate, this compound can be employed as an analytical reference standard for detecting and quantifying residual chlorinated precursor in Purmorphamine batches. With certified purity of 98% and published LCMS data (RT 2.925 min, m/z 413.4 [M+H]⁺), it provides a reliable marker for HPLC or LCMS-based impurity methods [1]. This application is critical for pharmaceutical quality control in academic or industrial settings where Purmorphamine is used in cell-based assays requiring defined chemical purity.

Application
Selection Property
Validation Focus
Purmorphamine synthesis for Hedgehog pathway studies
Validated synthetic intermediate with documented reactivity
Smo agonism in cell‑based assays (C3H10T1/2, SHH‑Light2)
2‑Substituted purine analog library synthesis
Reactive 2‑chloro handle for divergent O‑, N‑, S‑nucleophile substitution
Structure‑activity relationships at purine 2‑position; Smo modulation
Impurity reference for Purmorphamine batches
Certified purity and open‑access LCMS/NMR data
Impurity profiling by HPLC or LCMS for research quality control
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